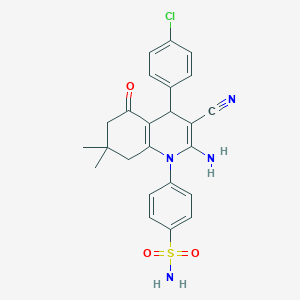
4-(2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, un grupo bencensulfonamida y varios sustituyentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con el núcleo de quinolina e introducir los diversos sustituyentes a través de una serie de reacciones, incluida la nitración, reducción y sulfonación. Las condiciones de reacción a menudo implican el uso de ácidos fuertes, bases y catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en grupos amino o reducir otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden introducir nuevos sustituyentes o reemplazar los existentes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican temperaturas, presiones y niveles de pH controlados para lograr las transformaciones deseadas.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una amplia gama de sustituyentes, como halógenos, grupos alquilo o grupos arilo.
Aplicaciones Científicas De Investigación
4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de quinolina, bencensulfonamidas y moléculas con grupos funcionales similares. Algunos ejemplos son:
- 4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidroquinolinil)bencensulfonamida
- 4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidroquinolinil)bencensulfonamida
Singularidad
La singularidad de 4-(2-Amino-4-(4-clorofenil)-3-ciano-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-1(4H)-quinolinil)bencensulfonamida radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
329738-15-0 |
|---|---|
Fórmula molecular |
C24H23ClN4O3S |
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
4-[2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H23ClN4O3S/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-26)23(27)29(19)16-7-9-17(10-8-16)33(28,31)32/h3-10,21H,11-12,27H2,1-2H3,(H2,28,31,32) |
Clave InChI |
ZBRKFELTANBJQS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















